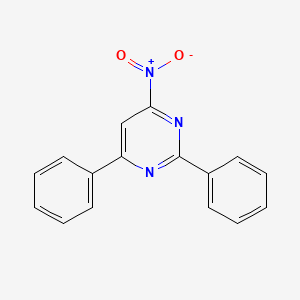
4-Nitro-2,6-diphenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2,6-diphenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their significant roles in biological systems, including their presence in nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,6-diphenylpyrimidine typically involves the condensation of benzaldehyde derivatives with appropriate nitriles or amidines. One common method includes the reaction of 4-nitrobenzaldehyde with benzamidine hydrochloride in the presence of a base such as potassium hydroxide. The reaction is usually carried out in ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitro-2,6-diphenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Acylation: The amino derivatives can be acetylated to form N-acyl derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Acylation: Acetic anhydride in the presence of a base.
Major Products:
Reduction: 4-Amino-2,6-diphenylpyrimidine.
Substitution: Halogenated derivatives.
Acylation: N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 4-Nitro-2,6-diphenylpyrimidine varies depending on its application. In medicinal chemistry, it has been shown to modulate the expression of utrophin, a protein that can compensate for the lack of dystrophin in Duchenne muscular dystrophy. This modulation occurs through a novel mechanism distinct from other known utrophin modulators, involving specific molecular targets and pathways .
Comparaison Avec Des Composés Similaires
2,4,6-Triphenylpyrimidine: Similar structure but lacks the nitro group.
4-Amino-2,6-diphenylpyrimidine: Reduction product of 4-Nitro-2,6-diphenylpyrimidine.
Pyrimido[4,5-d]pyrimidines: Bicyclic analogs with different biological properties.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a compound of significant interest .
Propriétés
Numéro CAS |
106119-63-5 |
|---|---|
Formule moléculaire |
C16H11N3O2 |
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
4-nitro-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C16H11N3O2/c20-19(21)15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11H |
Clé InChI |
BLRBIMAJESERQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


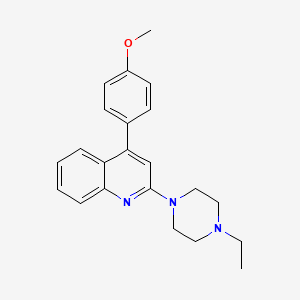
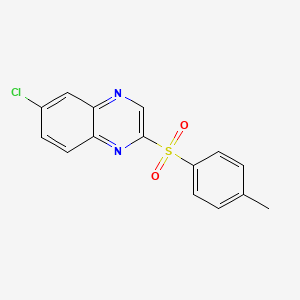
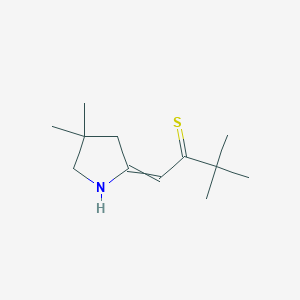
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
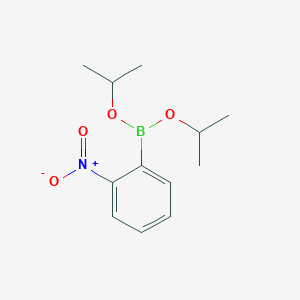
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
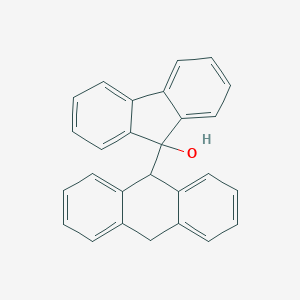
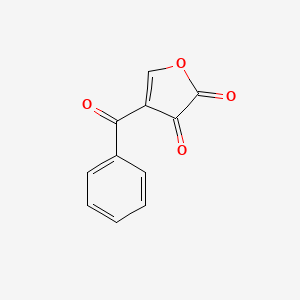
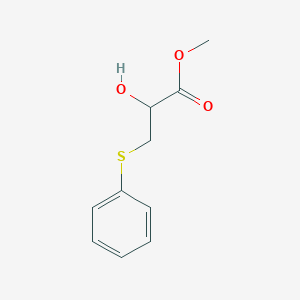

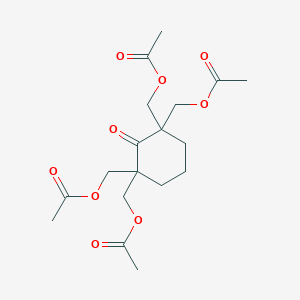
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
